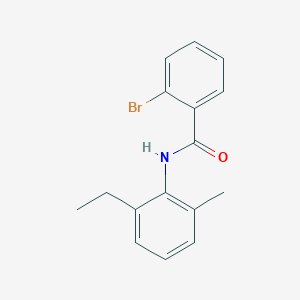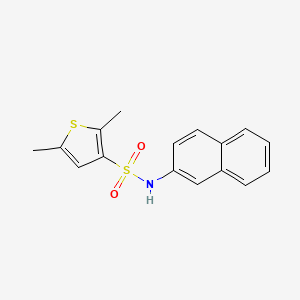
2,5-dimethyl-N-(naphthalen-2-yl)thiophene-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethyl-N-(naphthalen-2-yl)thiophene-3-sulfonamide is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which is known for its unique electronic properties and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(naphthalen-2-yl)thiophene-3-sulfonamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Substitution Reactions:
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(naphthalen-2-yl)thiophene-3-sulfonamide undergoes various chemical reactions, including:
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced sulfonamide derivatives
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2,5-dimethyl-N-(naphthalen-2-yl)thiophene-3-sulfonamide has several applications in scientific research:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells.
Medicinal Chemistry: Thiophene derivatives are known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Material Science: The compound can be used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(naphthalen-2-yl)thiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways:
Electronic Properties: The thiophene ring’s high π-electron density and planar structure facilitate its interaction with electronic devices, enhancing their performance.
Pharmacological Activity: The compound’s sulfonamide group can interact with biological targets, such as enzymes and receptors, leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethylthiophene: A simpler thiophene derivative with similar electronic properties but lacking the naphthalen-2-yl and sulfonamide groups.
Naphthalene derivatives: Compounds containing the naphthalene moiety, which exhibit unique optical and electronic properties.
Sulfonamide derivatives: Compounds with the sulfonamide group, known for their pharmacological activities.
Uniqueness
2,5-dimethyl-N-(naphthalen-2-yl)thiophene-3-sulfonamide is unique due to the combination of the thiophene ring, naphthalen-2-yl group, and sulfonamide group, which together impart distinct electronic, optical, and pharmacological properties .
Properties
IUPAC Name |
2,5-dimethyl-N-naphthalen-2-ylthiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S2/c1-11-9-16(12(2)20-11)21(18,19)17-15-8-7-13-5-3-4-6-14(13)10-15/h3-10,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTMHBTXYDHFIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
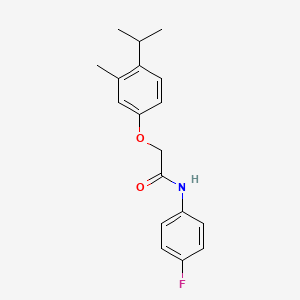
![8-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5521791.png)
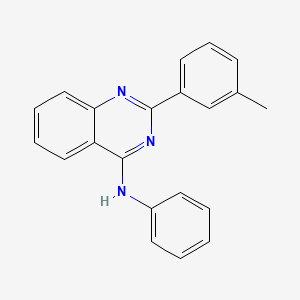
![1-(2-fluorobenzyl)-N-{2-[(4-methyl-2-pyridinyl)amino]ethyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5521804.png)
![5-(1,3-benzodioxol-5-ylmethylene)-3-[(1,3-benzodioxol-5-ylmethylene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5521814.png)
![2-furyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5521831.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5521833.png)
![1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-azetidinol](/img/structure/B5521836.png)
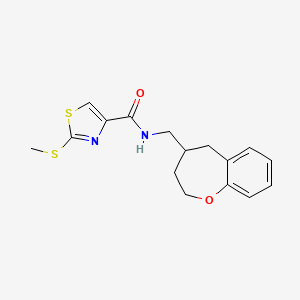

![5-butyl-1-(3-chlorophenyl)-4-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5521873.png)
![3-fluoro-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide](/img/structure/B5521880.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-2-methyl-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5521883.png)
